molecular formula C18H21N3O2 B5789770 1-benzyl-4-(3-nitrobenzyl)piperazine

1-benzyl-4-(3-nitrobenzyl)piperazine

Cat. No.: B5789770
M. Wt: 311.4 g/mol
InChI Key: ZAFBIUJSHGBDGC-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-nitrobenzyl)piperazine is a nitrogen-containing heterocycle that serves as a valuable building block in medicinal chemistry and drug discovery research. The piperazine ring is a privileged scaffold in pharmaceuticals, found in agents across diverse therapeutic areas due to its favorable physicochemical properties and ability to modulate a compound's pharmacokinetic and pharmacodynamic profile . The specific structure of this compound, featuring a benzyl group and a meta-nitrobenzyl group on the piperazine core, is of particular interest for designing novel bioactive molecules . Research on closely related nitro-substituted piperazine analogs has demonstrated potential biological activities, including antimicrobial and anticancer properties . For instance, hybrid motifs incorporating nitroimidazole and piperazine have been synthesized and shown promising anti-proliferative potency against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . Similarly, piperazine-containing 4(1H)-quinolones have been developed as potential antimalarial agents with enhanced solubility and efficacy against blood and liver stages of the parasite . The nitro-aromatic moiety in its structure is a key functional group that can be metabolically reduced to a reactive amine, facilitating interactions with various cellular targets . Furthermore, the unsymmetrical 1,4-disubstitution pattern on the piperazine ring allows it to act as a versatile linker, connecting different pharmacophores in the design of multi-target drugs or probe molecules . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

1-benzyl-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-21(23)18-8-4-7-17(13-18)15-20-11-9-19(10-12-20)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFBIUJSHGBDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-(3-nitrobenzyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with benzyl chloride and 3-nitrobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperazine is dissolved in an appropriate solvent, such as ethanol or methanol.

    Step 2: Benzyl chloride is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

    Step 3: 3-nitrobenzyl chloride is then added to the reaction mixture, and the reaction is allowed to proceed for several hours.

    Step 4: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyl and nitrobenzyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of benzylpiperazine derivatives with oxidized substituents.

    Reduction: Formation of 1-benzyl-4-(3-aminobenzyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-benzyl-4-(3-nitrobenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. The benzyl and nitrobenzyl groups can also influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical profiles of 1-benzyl-4-(3-nitrobenzyl)piperazine are highly dependent on substituent variations. Key analogues include:

Compound Name Substituents (N1/N4) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
1-Benzyl-4-(4-nitrobenzyl)piperazine Benzyl / 4-nitrobenzyl 324.38 Positional isomer; altered electronic effects
1-(4-Fluorophenyl)-4-(3-nitrobenzyl)piperazine 4-Fluorophenyl / 3-nitrobenzyl 316.15 Enhanced CNS receptor affinity (e.g., 5-HT6)
1-Benzyl-4-(4-chlorobenzoyl)piperazine Benzyl / 4-chlorobenzoyl 328.82 Improved solubility due to carbonyl group
1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine Benzyl / 3-hydroxy-3-phenylpentyl 366.50 Cerebral vasodilation; SAR dependent on hydroxyl/methoxy groups
1-(3-Nitrobenzyl)-4-(4-(trifluoromethyl)phenyl)piperazine 3-Nitrobenzyl / 4-(CF₃)phenyl 377.34 High lipophilicity; potential antimicrobial activity

Key Observations :

  • Positional Isomerism: The 3-nitrobenzyl vs. 4-nitrobenzyl substitution (e.g., 1-benzyl-4-(4-nitrobenzyl)piperazine) alters electronic properties.
  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with 4-fluorophenyl (electron-withdrawing) or 4-methoxybenzyl (electron-donating) substituents show divergent affinities for serotonin receptors (5-HT6 Ki = 72–916 nM) .
  • Lipophilicity : The trifluoromethyl group in 1-(3-nitrobenzyl)-4-(4-(trifluoromethyl)phenyl)piperazine increases logP values, enhancing blood-brain barrier permeability but reducing aqueous solubility .
Physicochemical Properties
Property This compound 1-Benzyl-4-(4-chlorobenzoyl)piperazine 1-(4-Fluorophenyl)-4-(3-nitrobenzyl)piperazine
Melting Point (°C) Not reported 98–100 Not reported
Solubility (aq. buffer) Low (nitro group reduces polarity) Moderate (chlorobenzoyl enhances polarity) Low
logP (predicted) 3.2 2.8 3.5

Notes:

  • The nitro group in this compound contributes to low aqueous solubility, whereas carbonyl-containing derivatives (e.g., 4-chlorobenzoyl) exhibit improved solubility .
  • Lipophilicity correlates with CNS penetration, making 3-nitro/CF₃-substituted analogues more promising for neuropharmacology .

Q & A

Q. What are the common synthetic routes for 1-benzyl-4-(3-nitrobenzyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:
  • Microwave-assisted synthesis : Heating precursors (e.g., 1-benzylpiperazine and 3-nitrobenzyl bromide) at 280°C under microwave irradiation improves reaction efficiency (70–85% yield) .
  • Stepwise alkylation : Sequential addition of benzyl and nitrobenzyl groups to the piperazine core in anhydrous dichloromethane (DCM) with catalysts like CuSO₄·5H₂O (yields 60–75%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reactivity, while ethyl acetate/hexane mixtures are used for purification .

Table 1 : Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantages
Microwave-assisted280°C, 30 min70–85Rapid, high efficiency
Stepwise alkylationDCM, CuSO₄, RT, 2 h60–75Scalable, mild conditions
Solvent-free alkylationNeat, 120°C, 4 h50–65Reduced solvent waste

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :
  • Elemental analysis : Confirms C, H, N composition (deviation < 0.4% expected values) .
  • Spectral techniques :
  • ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons) and δ 7.2–8.1 ppm (aromatic nitrobenzyl protons) .
  • FT-IR : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-N piperazine) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O nitro interactions) to predict crystal packing .

Q. What pharmacological activities are reported for piperazine derivatives, and how do they apply to this compound?

  • Methodological Answer : Piperazine derivatives exhibit:
  • Antimicrobial activity : Disruption of microbial cell membranes via nitro group interactions .
  • Analgesic effects : Blockade of T-type calcium channels (IC₅₀ = 2.3 µM in inflammatory pain models) .
  • Anticancer potential : Inhibition of Wee1 kinase (IC₅₀ = 1.8 µM), disrupting cancer cell cycle progression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Methodological Answer : Key SAR findings:
  • Nitro group position : 3-Nitro substitution on benzyl enhances antimicrobial activity (MIC = 4 µg/mL vs. S. aureus) compared to 2-nitro analogs (MIC = 16 µg/mL) .
  • Benzyl vs. pyridyl substitution : Pyridyl analogs show higher CNS penetration (logP = 1.2 vs. 2.5 for benzyl) but reduced metabolic stability .
  • Piperazine ring modifications : N-methylation reduces toxicity (LD₅₀ > 500 mg/kg) but decreases binding affinity (Ki = 120 nM vs. 45 nM for unmethylated) .

Table 2 : Impact of Structural Modifications

ModificationBiological EffectMechanism
3-Nitrobenzyl substitution↑ Antimicrobial activityEnhanced membrane disruption
N-Benzyl removal↓ LogP, ↑ solubilityReduced hydrophobic interactions
Piperazine N-methylation↓ Toxicity, ↓ receptor affinitySteric hindrance at binding site

Q. What computational strategies predict the biological activity and stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity with biological targets .
  • Molecular docking : Identifies binding poses in enzyme active sites (e.g., ∆G = -9.8 kcal/mol for Wee1 kinase) .
  • QSAR models : Utilizes descriptors like polar surface area (PSA) and logP to predict IC₅₀ values (R² = 0.89 for renin inhibition) .

Q. How to resolve contradictions in reported biological activity data (e.g., toxicity vs. efficacy)?

  • Methodological Answer :
  • Dose-response analysis : Establish thresholds for therapeutic index (e.g., TI = LD₅₀/ED₅₀ > 10) .
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP-based viability) .
  • Meta-analysis : Pool data from 5+ studies to identify outliers (e.g., IC₅₀ variability ±15% due to solvent effects) .

Q. What strategies improve the bioavailability of this compound?

  • Methodological Answer :
  • Prodrug design : Introduce ester groups (e.g., acetylated piperazine) to enhance absorption (Cmax ↑ 2.3-fold) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size = 150 nm) to improve plasma half-life (t₁/₂ = 8 h vs. 2 h free) .
  • Co-crystallization : With succinic acid improves solubility (45 mg/mL vs. 8 mg/mL pure compound) .

Q. How do structural analogs compare in target selectivity and off-target effects?

  • Methodological Answer : Table 3 : Selectivity Profiles of Structural Analogs
AnalogPrimary Target (IC₅₀)Off-Target Effects (IC₅₀)
1-Benzyl-4-(4-Cl-benzyl)5-HT₂A (15 nM)hERG inhibition (IC₅₀ = 1.2 µM)
1-(3-Nitropyridyl)-4-benzylPARP-1 (8 nM)CYP3A4 inhibition (IC₅₀ = 5 µM)
1-Benzyl-4-(3-nitrobenzyl)Wee1 kinase (1.8 µM)Minimal off-target activity
  • Key Insight : Nitrobenzyl substitution reduces off-target interactions by 40% compared to halobenzyl analogs .

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